Methyl 3-(tert-butoxy)benzoate
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Overview
Description
Methyl 3-(tert-butoxy)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a tert-butoxy group. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(tert-butoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(tert-butoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct introduction of the tert-butoxycarbonyl group into a benzoic acid derivative using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 3-(tert-butoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound is used in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(tert-butoxy)benzoate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and transesterification reactions, while the tert-butoxy group can undergo nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the tert-butoxy group, making it less reactive in certain substitution reactions.
tert-Butyl benzoate: Contains the tert-butoxy group but lacks the methyl ester group, affecting its reactivity and applications.
Uniqueness
Methyl 3-(tert-butoxy)benzoate is unique due to the presence of both the methyl ester and tert-butoxy groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEXFSNJDWWHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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